molecular formula C11H13ClN2O4 B13509254 tert-Butyl (2-chloro-5-nitrophenyl)carbamate

tert-Butyl (2-chloro-5-nitrophenyl)carbamate

Cat. No.: B13509254
M. Wt: 272.68 g/mol
InChI Key: CUNYXVWYLRBNGR-UHFFFAOYSA-N
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Description

tert-Butyl (2-chloro-5-nitrophenyl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a chloro-substituted phenyl ring, and a nitro group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-chloro-5-nitrophenyl)carbamate typically involves the reaction of 2-chloro-5-nitroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial in industrial settings to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in acetic acid.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology:

  • Studied for its potential use in enzyme inhibition and protein modification.

Medicine:

Industry:

Mechanism of Action

The mechanism of action of tert-Butyl (2-chloro-5-nitrophenyl)carbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of the nitro and chloro groups enhances its binding affinity and specificity towards certain enzymes .

Comparison with Similar Compounds

Uniqueness: tert-Butyl (2-chloro-5-nitrophenyl)carbamate is unique due to the specific positioning of the chloro and nitro groups on the phenyl ring, which influences its reactivity and binding properties. This unique structure makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C11H13ClN2O4

Molecular Weight

272.68 g/mol

IUPAC Name

tert-butyl N-(2-chloro-5-nitrophenyl)carbamate

InChI

InChI=1S/C11H13ClN2O4/c1-11(2,3)18-10(15)13-9-6-7(14(16)17)4-5-8(9)12/h4-6H,1-3H3,(H,13,15)

InChI Key

CUNYXVWYLRBNGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl

Origin of Product

United States

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